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Compound of Interest

Compound Name: Cellulose acetate phthalate

Cat. No.: B8822715

For decades, Cellulose Acetate Phthalate (CAP) has been a cornerstone in pharmaceutical
formulation, primarily as a functional excipient for enteric drug delivery. Its unique pH-
dependent solubility profile ensures the protection of acid-labile drugs from the harsh gastric
environment and prevents gastric irritation from certain medications. This technical guide
provides an in-depth exploration of the history, development, physicochemical properties, and
diverse applications of CAP in the pharmaceutical industry, tailored for researchers, scientists,
and drug development professionals.

A Historical Perspective: From Discovery to
Pharmaceutical Staple

The journey of cellulose acetate, the precursor to CAP, began in 1865 when French chemist
Paul Schitzenberger first synthesized it. However, it wasn't until 1903 that the first soluble
forms were developed. The subsequent development of cellulose acetate for various
applications, including photographic film, laid the groundwork for its pharmaceutical debut.

The critical innovation for pharmaceutical applications came with the introduction of the
phthalate group, rendering the polymer insoluble in acidic conditions but soluble in the mildly
acidic to neutral environment of the small intestine. While the exact timeline of its initial
synthesis is not extensively documented in readily available literature, a significant patent for
the manufacture of high phthalyl content cellulose acetate phthalate was filed in the late
1960s, indicating its established use by that time.[1] Today, CAP is a well-established and
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widely used excipient, included in the FDA Inactive Ingredients Guide and licensed for use in
nonparenteral medicines in the UK.[2]

Below is a timeline highlighting the key milestones in the development of cellulose acetate and
its phthalate derivative:

20th Century

Present Day

1969: Key patent filed for the
manufacture of high phthalyl
content CAP.

1903: First soluble forms of
cellulose acetate invented.

1919: First commercial cellulose-based
yarn, ‘Celanese', introduced.

Click to download full resolution via product page

Caption: A timeline of the key development milestones of cellulose acetate and CAP.

Physicochemical Properties of Cellulose Acetate
Phthalate

The functionality of CAP is intrinsically linked to its physicochemical properties, which are
determined by the degree of substitution of acetyl and phthalyl groups on the cellulose
backbone. These properties are critical for its performance as an enteric coating and in other
pharmaceutical applications.
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Property Value References
White to off-white, free-flowing
Appearance powder, granules, or flakes.[2] [2][3]

[3]

Odor and Taste

Odorless and tasteless, though
may have a faint odor of acetic
acid.[3]

[3]

Melting Point 192°C [2]
Glass Transition Temperature

160-170°C [2]
(Tg)
Density (bulk) 0.260 g/cm?3 [2]
Density (tapped) 0.266 g/cm?3 [2]

Moisture Content

Typically around 2.2%, but it is

hygroscopic.

[2]

Practically insoluble in water,
alcohols, and hydrocarbons.

Soluble in ketones, esters, and

Solubility ) ) [2]
certain solvent mixtures.
Soluble in agueous buffers at
pH = 6.0.[2]
pH Solubility = 6.2 (in USP buffer solutions) [4]
Acetyl Content 21.5 - 26.0% [2][5]
Phthalyl Content 30.0 - 36.0% [2][5]

Viscosity

45 - 90 mPa:s (for a 15% wiv

solution)

[2](5]

Inherent Viscosity

0.2 - 0.6 dL/g (low viscosity

grades)

[6]7]

Molecular Weight (Weight

Average)

2,500 - 65,900 Da

[8]
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Molecular Weight (Number
4,400 - 19,200 Da [8]
Average)

The Chemistry of Protection: Synthesis and pH-
Dependent Solubility

The synthesis of CAP involves the reaction of a partially substituted cellulose acetate with
phthalic anhydride.[3] This reaction is typically carried out in the presence of an organic solvent
and a basic catalyst.[3]

The mechanism of its pH-dependent solubility is central to its application as an enteric coating.
In the acidic environment of the stomach (pH 1-3), the phthalyl groups remain protonated and
non-ionized, rendering the polymer insoluble. As the dosage form transitions to the more
neutral pH of the small intestine (pH > 6), the carboxylic acid on the phthalyl group ionizes,
leading to the dissolution of the polymer and the release of the active pharmaceutical
ingredient (API).

4 Stomach (Acidic Environment, pH 1-3) A
— CAP (Phthalyl group is protonated) -
-COOH
\\\Ir\z nsit to Intestine
4 \‘\\Small Intestine (Neutral Environment, pH > 6) A
Insoluble Polymer CAP (Phthalyl group is deprotonated)
(Enteric protection) -COO~
o J
Soluble Polymer
(Drug release)
G J
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Caption: pH-dependent solubility mechanism of Cellulose Acetate Phthalate.

Experimental Protocols: Synthesis and

Characterization
Synthesis of Cellulose Acetate Phthalate

A general procedure for the synthesis of CAP involves the following steps, as adapted from

various sources including patented methods:[1][6]
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Start: Cellulose Acetate

Dissolve Cellulose Acetate in Acetic Acid
(e.g., at 73°C for 4 hours)

:

Add Phthalic Anhydride and Sodium Acetate

:

React at elevated temperature
(e.g., 82°C for 4 hours)

:

Precipitate the product by adding water

:

Wash the precipitate to remove unreacted acids

:

Dry the purified Cellulose Acetate Phthalate

Final Product: CAP

Click to download full resolution via product page

Caption: A generalized workflow for the synthesis of Cellulose Acetate Phthalate.

A more detailed experimental protocol, based on a patented method, is as follows:
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» Dissolution of Cellulose Acetate: 3344 g of cellulose acetate (with a 32.0% acetyl content)
and 145 g of sodium acetate are added to 3583 g of acetic acid. The mixture is agitated for 4
hours at 73°C to dissolve the cellulose acetate.[6]

o Reaction: To the dissolved cellulose acetate, 3780 g of phthalic anhydride and 1308 g of
sodium acetate are added. The temperature is adjusted to 83°C, and 1308 g of acetic
anhydride is added. The reaction is allowed to proceed for 4 hours at 82°C.[6]

» Precipitation and Purification: The resulting CAP is precipitated by the addition of water,
followed by washing to remove unreacted starting materials and byproducts.

e Drying: The purified CAP is then dried to obtain the final product.

Characterization of CAP and Enteric-Coated
Formulations

The quality and performance of CAP and the final enteric-coated dosage forms are assessed
using various analytical techniques.

1. High-Performance Liquid Chromatography (HPLC) for Purity and Stability:

e Purpose: To determine the presence of impurities such as free phthalic acid and to assess
the stability of CAP.

¢ Method: A reversed-phase HPLC method is commonly employed.
o Typical Parameters:

o Column: C18 column (e.g., Phenomenex Luna C18).[9]

o

Mobile Phase: A gradient of phosphate buffer (pH 3.0) and methanol.[9]

o

Flow Rate: 1.0 mL/minute.[9]

[¢]

Detection: UV detection at 275 nm.[9]

[¢]

Injection Volume: 25 pL.[9]
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o Column Temperature: 25°C.[9]
. Dissolution Testing for Enteric Performance:

Purpose: To evaluate the acid resistance and subsequent drug release of the enteric-coated
dosage form.

Method: A two-stage dissolution test is typically performed as per USP guidelines.
Typical Protocol:

o Acid Stage: The dosage form is placed in 0.1 N HCI for 2 hours to simulate the gastric
environment.

o Buffer Stage: The medium is then changed to a phosphate buffer (pH 6.8) to simulate the
intestinal environment, and drug release is monitored over time.

. Fourier-Transform Infrared Spectroscopy (FTIR):

Purpose: To confirm the chemical identity of CAP and to investigate potential interactions
between the polymer and the API.

. Scanning Electron Microscopy (SEM):

Purpose: To visualize the surface morphology of the enteric coating and to assess its
integrity.

Pharmaceutical Applications: Beyond Enteric
Coating

While enteric coating remains the primary application of CAP, its utility extends to other areas
of pharmaceutical formulation.

e Microencapsulation: CAP is used to encapsulate drug particles, providing a pH-sensitive
release profile.[10] This is particularly useful for protecting sensitive APIs and for taste
masking.
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o Matrix Binder: In tablet formulations, CAP can act as a binder that also imparts delayed-

release properties.

e Controlled Release Formulations: By combining CAP with other polymers, formulators can
achieve more complex and controlled drug release profiles.[3]

Formulation of Enteric-Coated Tablets: A Practical
Workflow

The process of creating enteric-coated tablets using CAP involves several key steps, from the
preparation of the coating solution to the final characterization of the coated tablets.

Start: Tablet Cores

Prepare Coating Solution:
- Dissolve CAP in a suitable solvent (e.g., acetone/ethanol)
- Add plasticizer (e.g., diethyl phthalate)

l

Apply coating solution to tablet cores
in a coating pan or fluidized bed coater

l

Dry the coated tablets to remove the solvent

'

Characterize the Coated Tablets:
- Appearance and weight uniformity
- Coating thickness and integrity (SEM)
- Dissolution testing (USP)

Final Product: Enteric-Coated Tablets
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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